(1,2-Dihydronaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)methanone
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Overview
Description
(1,2-Dihydronaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)methanone is a complex organic compound that belongs to the class of dihydronaphthofurans. This compound is characterized by a fused ring system that includes a naphthalene and a furan ring, along with a phenyl group substituted with a hydroxyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dihydronaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)methanone typically involves the cyclization of 1-(aryl/alkyl(arylthio)methyl)-naphthalen-2-ol and pyridinium bromides in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base . This reaction proceeds with high yield and is a common method for preparing dihydronaphthofuran derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar cyclization reactions. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1,2-Dihydronaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., NH₃) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted naphthofurans, alcohols, and quinones, depending on the specific reaction and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (1,2-Dihydronaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)methanone is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein complex involved in cellular responses to stress . This inhibition can lead to reduced proliferation of cancer cells.
Medicine
In medicine, the compound’s anticancer properties are of particular interest. Research has indicated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, making it a promising candidate for further drug development .
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other organic materials. Its photochromic properties also make it useful in the development of light-sensitive materials .
Mechanism of Action
The mechanism of action of (1,2-Dihydronaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)methanone involves its interaction with molecular targets such as NF-κB. By inhibiting NF-κB activity, the compound can interfere with the transcription of genes involved in cell proliferation and survival . This leads to the induction of apoptosis in cancer cells, thereby reducing tumor growth.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro- and 5-chloro-2,3-dihydro-naphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide: These compounds also exhibit anticancer properties and inhibit NF-κB activity.
4-Hydroxy-3-oxo-1,3-dihydronaphtho[2,3-c]furan-5-yl β-D-glucopyranoside: This compound has similar structural features and biological activities.
Uniqueness
What sets (1,2-Dihydronaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)methanone apart is its specific substitution pattern and the presence of a hydroxyl group on the phenyl ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62019-38-9 |
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Molecular Formula |
C19H14O3 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
1,2-dihydrobenzo[e][1]benzofuran-2-yl-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C19H14O3/c20-14-8-5-13(6-9-14)19(21)18-11-16-15-4-2-1-3-12(15)7-10-17(16)22-18/h1-10,18,20H,11H2 |
InChI Key |
GRBGJATXGIOVIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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